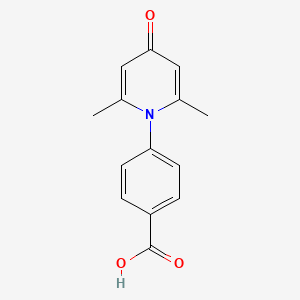

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid, also known as 4-MOB, is an organic compound that is used in synthetic organic chemistry and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MOB is a versatile synthetic building block that can be used in a variety of chemical reactions, including Wittig reactions, Knoevenagel condensations, and Michael additions. It is also used in the synthesis of a number of natural products, including alkaloids, terpenes, and steroids.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

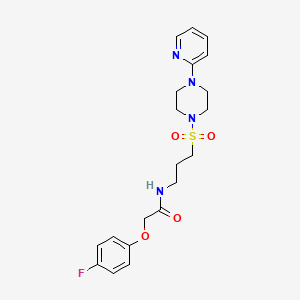

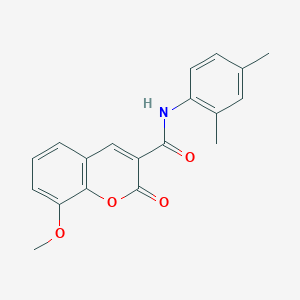

Research demonstrates the synthesis of novel compounds using benzoic acid derivatives as intermediates or starting materials. For instance, the synthesis of 4H-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes highlights the versatility of similar compounds in creating pharmacologically active molecules with potential antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006).

Antimicrobial and Antitubercular Agents

A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing promise as potential antibacterial and antitubercular agents (Joshi et al., 2017).

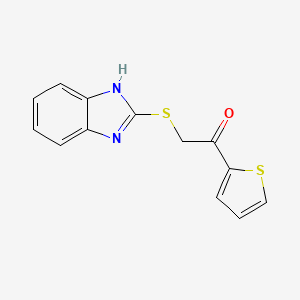

Development of Hyperbranched Polybenzimidazoles

Novel hyperbranched polybenzimidazoles based on a monomer containing amino and carboxylic groups have been developed, exhibiting excellent solubility and thermal properties. This research underscores the application of benzoic acid derivatives in creating advanced materials with potential use in high-performance polymers (Li et al., 2006).

Lanthanide-based Coordination Polymers

The synthesis of lanthanide coordination compounds using aromatic carboxylic acids demonstrates the utility of benzoic acid derivatives in constructing materials with interesting photophysical properties. These materials have potential applications in optoelectronics and sensing (Sivakumar et al., 2011).

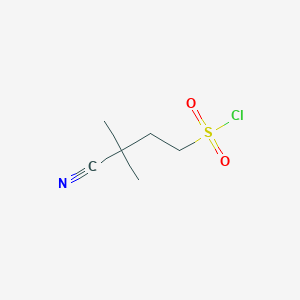

Eco-friendly Synthesis Methods

The use of ultrasonication for the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives highlights an eco-friendly alternative to traditional heating methods. This approach not only reduces reaction times but also enhances yields and purities, showcasing the role of benzoic acid derivatives in green chemistry applications (Almarhoon et al., 2020).

Propiedades

IUPAC Name |

4-(2,6-dimethyl-4-oxopyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPFBINOFPSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2581747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)

![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)